molecular formula C17H15F2N5OS2 B2872128 N-(3,4-difluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1190021-54-5

N-(3,4-difluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2872128
CAS No.: 1190021-54-5
M. Wt: 407.46
InChI Key: MNHWJKQDDYVVAJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of thiazolo[4,5-d]pyrimidine derivatives featuring a sulfanylacetamide backbone and a 3,4-difluorophenyl substituent. Its synthesis likely follows protocols analogous to those reported for structurally related acetamides, such as reactions involving thioacetamide and maleimide derivatives under controlled conditions (e.g., 1,4-dioxane solvent, 50°C, 12–15 hours) .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5OS2/c18-11-4-3-10(7-12(11)19)22-13(25)8-26-16-14-15(20-9-21-16)23-17(27-14)24-5-1-2-6-24/h3-4,7,9H,1-2,5-6,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHWJKQDDYVVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities that have garnered research interest. Its molecular formula is C17H15F2N5OS2, and it has a molecular weight of 407.46 g/mol. This compound exhibits structural features that may contribute to its pharmacological properties, including a difluorophenyl group and a thiazolo-pyrimidine moiety.

The compound's IUPAC name is this compound. The presence of fluorine atoms may enhance its lipophilicity and biological activity.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : In vitro assays demonstrated that derivatives of thiazolo-pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds tested showed varying degrees of inhibition against COX-1 and COX-2, with some exhibiting higher efficacy than standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is supported by studies evaluating its effects on various cancer cell lines:

  • Cell Line Studies : In vitro evaluations have shown that certain thiazolo-pyrimidine derivatives significantly inhibit the proliferation of leukemia cell lines (e.g., CCRF-CEM and HL-60) while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify key functional groups that enhance its biological activity:

Functional GroupEffect on Activity
DifluorophenylIncreases lipophilicity and potency
PyrrolidineEnhances binding affinity to targets
Thiazole-Pyrimidine MoietyCritical for anticancer activity

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical settings:

  • Study on Inflammatory Models : A study involving formalin-induced paw edema in rodents demonstrated that administration of thiazolo-pyrimidine derivatives resulted in significant reductions in swelling compared to control groups .
  • Anticancer Efficacy : Another study assessed the impact of these derivatives on tumor growth in xenograft models. Results indicated a marked reduction in tumor size and improved survival rates in treated animals compared to untreated controls .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituent logP (Predicted) Primary Application
N-(3,4-difluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine 3,4-difluorophenyl ~3.2 Pharmacological (hypothetical)
F813-2446 Thiazolo[4,5-d]pyrimidine 4-(trifluoromethyl)phenyl ~3.8 Research compound
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl ~1.9 Herbicide
Oxadixyl Acetamide-oxazolidinyl 2,6-dimethylphenyl ~2.5 Fungicide

Research Findings and Trends

  • Substituent Effects : Fluorine and trifluoromethyl groups improve metabolic stability and target engagement but may reduce solubility. The 3,4-difluorophenyl group balances these properties effectively .
  • Heterocyclic Core : Thiazolo-pyrimidine derivatives exhibit distinct electronic profiles compared to triazolo-pyrimidines, influencing their binding to enzymes like kinases or ALS .
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for related acetamides, though yields may vary with aryl substituent complexity .

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